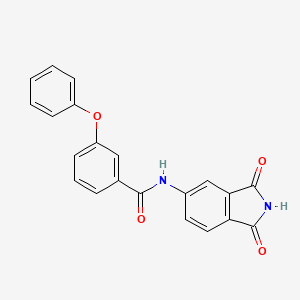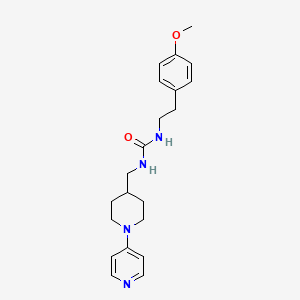
4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of fluorine, trifluoromethyl, and sulfonamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.
Fluorination and Trifluoromethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine under conditions using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, bromine, iodine.
Major Products
Oxidation Products: Oxidized derivatives of the pyridazinone ring.
Reduction Products: Amines derived from the reduction of the sulfonamide group.
Substitution Products: Halogenated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, the compound’s structural features may be explored for their potential interactions with biological macromolecules, such as proteins or nucleic acids, which could lead to the discovery of new biochemical pathways or therapeutic targets.
Medicine
Medicinally, the compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific biological pathways is required. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, where its chemical stability and functional groups could impart desirable properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The fluorine and trifluoromethyl groups could enhance binding affinity and selectivity, while the sulfonamide group might participate in hydrogen bonding or other interactions with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the fluorine atom, potentially altering its reactivity and interactions with biological targets.
4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-benzenesulfonamide: Lacks both the trifluoromethyl and fluorine groups, which could significantly change its chemical and biological properties.
Uniqueness
The presence of both fluorine and trifluoromethyl groups in 4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide makes it unique among similar compounds, potentially offering enhanced stability, reactivity, and biological activity. These features could make it a valuable candidate for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
4-fluoro-N-[3-(6-oxopyridazin-1-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3O3S/c15-12-5-4-10(9-11(12)14(16,17)18)25(23,24)20-7-2-8-21-13(22)3-1-6-19-21/h1,3-6,9,20H,2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKPMLBQGDMFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2974677.png)
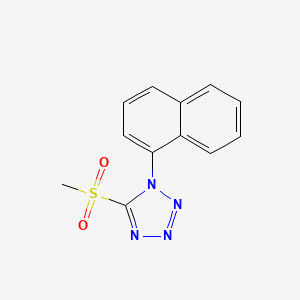
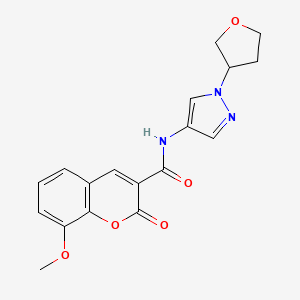
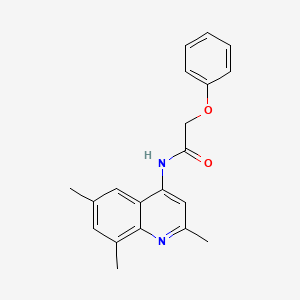
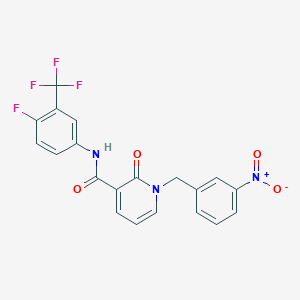
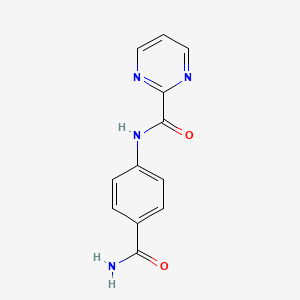
![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2974690.png)
![2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2974692.png)
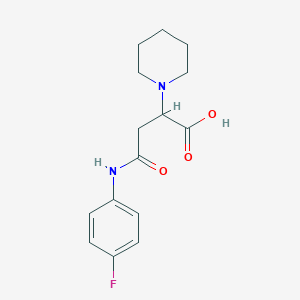
![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)
![(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2974695.png)
